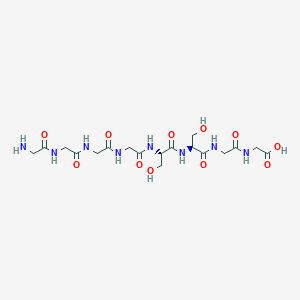

Glycylglycylglycylglycyl-L-seryl-L-serylglycylglycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glicilglicilglicilglicil-L-seril-L-serilglicilglicina es un compuesto peptídico compuesto por múltiples residuos de glicina y serina. Este compuesto es parte de la familia más grande de péptidos, que son cadenas cortas de aminoácidos unidos por enlaces peptídicos. Los péptidos juegan roles cruciales en varios procesos biológicos y tienen aplicaciones significativas en la investigación científica y la industria.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Glicilglicilglicilglicil-L-seril-L-serilglicilglicina normalmente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye los siguientes pasos:

Unión del primer aminoácido: El primer aminoácido, glicina, se une a la resina a través de su grupo carboxilo.

Desprotección: El grupo amino del aminoácido unido se desprotege para permitir la adición del siguiente aminoácido.

Acoplamiento: El siguiente aminoácido, también glicina, se activa utilizando reactivos de acoplamiento como HBTU o DIC y se agrega a la cadena peptídica en crecimiento.

Repetición: Los pasos 2 y 3 se repiten para cada aminoácido subsiguiente (glicina y serina) hasta que se obtiene la secuencia peptídica deseada.

Escisión: El péptido completo se escinde de la resina utilizando un reactivo de escisión como el ácido trifluoroacético (TFA).

Métodos de producción industrial

La producción industrial de Glicilglicilglicilglicil-L-seril-L-serilglicilglicina sigue principios similares a la síntesis de laboratorio pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso, asegurando un alto rendimiento y pureza. El uso de cromatografía líquida de alta resolución (HPLC) es común para la purificación.

Análisis De Reacciones Químicas

Tipos de reacciones

Glicilglicilglicilglicil-L-seril-L-serilglicilglicina puede sufrir varias reacciones químicas, incluyendo:

Oxidación: Los residuos de serina pueden oxidarse para formar derivados de serina.

Reducción: Las reacciones de reducción pueden dirigirse a los enlaces peptídicos o las cadenas laterales de los aminoácidos.

Sustitución: Los residuos de aminoácidos pueden sustituirse por otros grupos funcionales para modificar las propiedades del péptido.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno (H₂O₂) u otros agentes oxidantes.

Reducción: Borohidruro de sodio (NaBH₄) u otros agentes reductores.

Sustitución: Varios reactivos dependiendo de la sustitución deseada, como agentes alquilantes para introducir grupos alquilo.

Principales productos

Los principales productos de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de los residuos de serina puede conducir a la formación de derivados de serina, mientras que la reducción puede resultar en la escisión de los enlaces peptídicos.

Aplicaciones Científicas De Investigación

Glicilglicilglicilglicil-L-seril-L-serilglicilglicina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como un péptido modelo para estudiar la síntesis y las reacciones de péptidos.

Biología: Se emplea en estudios de interacciones proteína-proteína e interacciones enzima-sustrato.

Medicina: Se investiga por sus posibles propiedades terapéuticas y como bloque de construcción para diseñar fármacos basados en péptidos.

Industria: Se utiliza en el desarrollo de materiales basados en péptidos y como componente en varios ensayos bioquímicos.

Mecanismo De Acción

El mecanismo de acción de Glicilglicilglicilglicil-L-seril-L-serilglicilglicina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El péptido puede unirse a estos objetivos a través de enlaces de hidrógeno, interacciones hidrofóbicas e interacciones electrostáticas, lo que lleva a cambios en la actividad o función del objetivo. Las vías específicas involucradas dependen del contexto en el que se utiliza el péptido.

Comparación Con Compuestos Similares

Compuestos similares

Glicilglicina: Un dipéptido más simple compuesto por dos residuos de glicina.

Glicil-L-serina: Un dipéptido compuesto por glicina y serina.

Glicilglicil-L-serina: Un tripéptido compuesto por dos residuos de glicina y un residuo de serina.

Unicidad

Glicilglicilglicilglicil-L-seril-L-serilglicilglicina es única debido a su secuencia específica de múltiples residuos de glicina y serina. Esta secuencia imparte propiedades estructurales y funcionales distintas, lo que la hace valiosa para aplicaciones de investigación específicas y posibles usos terapéuticos.

Propiedades

Número CAS |

872465-60-6 |

|---|---|

Fórmula molecular |

C18H30N8O11 |

Peso molecular |

534.5 g/mol |

Nombre IUPAC |

2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C18H30N8O11/c19-1-11(29)20-2-12(30)21-3-13(31)22-5-15(33)25-10(8-28)18(37)26-9(7-27)17(36)24-4-14(32)23-6-16(34)35/h9-10,27-28H,1-8,19H2,(H,20,29)(H,21,30)(H,22,31)(H,23,32)(H,24,36)(H,25,33)(H,26,37)(H,34,35)/t9-,10-/m0/s1 |

Clave InChI |

SUECETQXCMNGDH-UWVGGRQHSA-N |

SMILES isomérico |

C([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |

SMILES canónico |

C(C(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol](/img/structure/B12609458.png)

![3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide](/img/structure/B12609470.png)

![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12609473.png)

![5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12609484.png)

![Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate](/img/structure/B12609509.png)

![1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide](/img/structure/B12609516.png)

![2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol](/img/structure/B12609522.png)

![1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12609527.png)

![3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol](/img/structure/B12609534.png)